5,5-Diethyl-2,4-diphenyl-4,5-dihydrofuran-3-carboxylic acid
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Overview
Description
5,5-Diethyl-2,4-diphenyl-4,5-dihydrofuran-3-carboxylic acid: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound is notable for its structural complexity, featuring two ethyl groups, two phenyl groups, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2,4-diphenyl-4,5-dihydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furan ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors or continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized furans or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: In biological research, it may be used to study the interactions of furans with biological systems, including enzyme inhibition or receptor binding.
Industry: In the industrial sector, the compound can be used in the synthesis of polymers, resins, or other materials with specific properties.
Mechanism of Action
The mechanism by which 5,5-Diethyl-2,4-diphenyl-4,5-dihydrofuran-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl groups may participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile
- 2,4,5-Triphenyl-5-propyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-2-thien-2-yl-4,5-dihydrofuran-3-carbonitrile
Uniqueness: 5,5-Diethyl-2,4-diphenyl-4,5-dihydrofuran-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both ethyl and phenyl groups, along with the carboxylic acid functionality, provides a distinct set of properties compared to other furan derivatives.
Properties
CAS No. |
114289-19-9 |
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Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,2-diethyl-3,5-diphenyl-3H-furan-4-carboxylic acid |
InChI |
InChI=1S/C21H22O3/c1-3-21(4-2)18(15-11-7-5-8-12-15)17(20(22)23)19(24-21)16-13-9-6-10-14-16/h5-14,18H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
VHKIXDANLLBOBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C(=C(O1)C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3)CC |
Origin of Product |
United States |
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